Hexahydro-2H-cyclopenta[b]furan-3a-amine Hexahydro-2H-cyclopenta[b]furan-3a-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713289
InChI: InChI=1S/C7H13NO/c8-7-3-1-2-6(7)9-5-4-7/h6H,1-5,8H2
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

Hexahydro-2H-cyclopenta[b]furan-3a-amine

CAS No.:

Cat. No.: VC17713289

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Hexahydro-2H-cyclopenta[b]furan-3a-amine -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine
Standard InChI InChI=1S/C7H13NO/c8-7-3-1-2-6(7)9-5-4-7/h6H,1-5,8H2
Standard InChI Key CRNDPGGEMZCWQQ-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C1)(CCO2)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride (C₇H₁₄ClNO, MW: 163.64 g/mol) features a bicyclic framework comprising a five-membered cyclopentane ring fused to a tetrahydrofuran oxygen heterocycle . The amine group at the 3a position introduces a nucleophilic site, enabling hydrogen bonding and electrostatic interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.64 g/mol
IUPAC Name2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine; hydrochloride
Stereochemistry(3aS,6aR) configuration

Stereochemical Significance

The (3aS,6aR) enantiomer exhibits distinct biological activity compared to its stereoisomers. This configuration optimizes spatial alignment with receptor binding pockets, enhancing affinity for neurological targets such as ion channels and G-protein-coupled receptors . Computational modeling suggests that the amine group’s orientation facilitates protonation under physiological conditions, further stabilizing ligand-receptor complexes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through a multi-step sequence involving:

  • Cyclopentane Ring Formation: Diels-Alder reactions between furan derivatives and dienophiles yield the fused bicyclic core .

  • Amine Introduction: Reductive amination or nucleophilic substitution introduces the amine group at the 3a position.

  • Hydrochloride Salt Formation: Treatment with HCl in ethanol precipitates the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Bicyclic Core FormationFuran, maleic anhydride, 80°C65%
Amine FunctionalizationNH₃, NaBH₄, MeOH72%
Salt PrecipitationHCl (gas), EtOH, 0°C85%

Industrial Optimization

Automated continuous-flow systems enhance yield (up to 89%) and purity (>98%) by precisely controlling reaction parameters such as temperature, pressure, and stoichiometry. Catalytic asymmetric synthesis using chiral organocatalysts (e.g., thiourea derivatives) achieves enantiomeric excess (ee) >95% for the (3aS,6aR) form .

Comparative Analysis with Structural Analogues

Prostaglandin Intermediate: (3aR,6aS)-2-Hydroxy-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-5-carbaldehyde

Used in prostaglandin synthesis, this intermediate shares the bicyclic core but lacks the amine group, rendering it inactive in neurological assays . Its synthesis employs chiral amine catalysts (e.g., MacMillan catalyst) to achieve >90% ee .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structure-activity relationship (SAR) studies focus on:

  • Amine Substituents: Bulkier groups (e.g., isopropyl) improve metabolic stability but reduce solubility.

  • Oxygen Heterocycle Modifications: Replacing the furan oxygen with sulfur increases lipophilicity but may introduce toxicity .

Drug Delivery Systems

Nanoemulsions and liposomal formulations enhance oral bioavailability (F = 22% → 58%) by preventing first-pass metabolism. Sustained-release implants (6-month duration) are under investigation for chronic pain management .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator